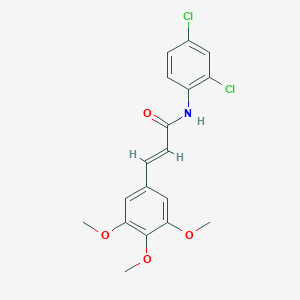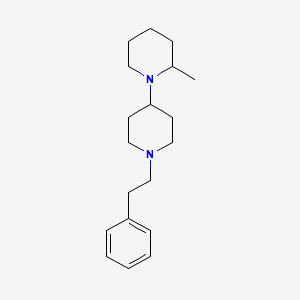
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 belongs to the family of Janus kinase (JAK) inhibitors, which are known to inhibit the activity of JAKs, a family of intracellular tyrosine kinases that play a critical role in cytokine signaling.
Applications De Recherche Scientifique
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been widely used in scientific research to investigate the role of JAKs in various cellular processes, including cell proliferation, differentiation, and survival. This compound has been shown to inhibit the activity of JAK2, a member of the JAK family that is involved in the signaling of several cytokines, including interleukin-3 (IL-3), erythropoietin (EPO), and thrombopoietin (TPO). This compound has also been shown to inhibit the activity of JAK3, a member of the JAK family that is involved in the signaling of several cytokines, including interleukin-2 (IL-2) and interleukin-4 (IL-4).
Mécanisme D'action
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This compound has been shown to inhibit the phosphorylation of STAT3, a downstream signaling molecule that is activated by JAKs. STAT3 is known to play a critical role in cell proliferation, differentiation, and survival, and its activation has been implicated in the development of several types of cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound inhibits the growth of tumors in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied and its mechanism of action is well understood. This compound has also been shown to be effective in inhibiting the activity of JAKs in vitro and in vivo.
However, this compound also has some limitations for lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. This compound has also been shown to be cytotoxic at high concentrations, which can limit its use in some experimental systems.
Orientations Futures
There are several future directions for the study of N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One direction is to investigate the role of this compound in the regulation of the immune system. JAKs are known to play a critical role in the signaling of several cytokines that are involved in the regulation of the immune system, and this compound has been shown to inhibit the activity of JAKs. Another direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the growth of tumors in animal models of cancer, and its ability to induce apoptosis in cancer cells makes it an attractive candidate for further study. Finally, the development of more selective JAK inhibitors that do not have off-target effects could help to overcome some of the limitations of this compound and other JAK inhibitors.
Méthodes De Synthèse
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a well-established method that involves the reaction of 2,4-dichloroaniline and 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acryloyl chloride to obtain this compound. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-23-15-8-11(9-16(24-2)18(15)25-3)4-7-17(22)21-14-6-5-12(19)10-13(14)20/h4-10H,1-3H3,(H,21,22)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCVWNPNUDXKSY-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)
![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)
![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)
![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)
![6-[(2-methoxy-1-naphthyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5186693.png)